3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one
CAS No.:
Cat. No.: VC18284691
Molecular Formula: C11H10BrF3O
Molecular Weight: 295.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF3O |
|---|---|
| Molecular Weight | 295.09 g/mol |
| IUPAC Name | 3-bromo-4-[4-(trifluoromethyl)phenyl]butan-2-one |
| Standard InChI | InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3 |
| Standard InChI Key | FYXYQFFXUNJJNT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |
Introduction
Structural Characterization and Molecular Design
Molecular Architecture
The molecular formula of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is C₁₁H₁₀BrF₃O, with a molecular weight of 295.11 g/mol. The structure comprises a four-carbon ketone chain (butan-2-one) functionalized at positions 3 and 4. Key features include:
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Bromine atom at position 3, enhancing electrophilic reactivity.
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Para-trifluoromethylphenyl group at position 4, contributing to steric bulk and electronic modulation.
The trifluoromethyl group (-CF₃) induces significant electron-withdrawing effects, polarizing adjacent bonds and influencing intermolecular interactions such as halogen bonding .
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) studies of analogous brominated trifluoromethyl compounds reveal distinct and chemical shifts sensitive to solvent polarity. For example, in methanol-water mixtures, trifluoromethyl tags exhibit chemical shift dispersions up to 2.5 ppm, attributed to variations in local dielectric environments .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrF₃O |
| Molecular Weight | 295.11 g/mol |
| Boiling Point | ~215–230 °C (estimated) |
| Solubility | Ethanol, THF, Dichloromethane |
| Density | 1.45–1.55 g/cm³ |
Synthesis and Optimization
Table 2: Synthetic Parameters for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldol Reaction | H₂SO₄, 65 °C, 4 hours | 44–52 | >99 |
| Bromination | NBS, CCl₄, 0 °C, 2 hours | 68–75 | 98 |
Purification and Scalability
Purification typically involves recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate). Industrial-scale production, as demonstrated for 3-methyl-4-phenyl-2-butanone, achieves >90% solvent recovery and <5% waste generation, emphasizing environmental sustainability .
Reactivity and Functionalization
Electrophilic Reactivity
The bromine atom at position 3 renders the compound susceptible to nucleophilic substitution (Sₙ2) and elimination reactions. For instance:
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Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives.
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Dehydrohalogenation: Base-mediated elimination (e.g., K₂CO₃) yielding α,β-unsaturated ketones.
Trifluoromethyl Effects
Applications in Scientific Research
Pharmaceutical Intermediates
Brominated trifluoromethyl ketones serve as precursors in synthesizing protease inhibitors and kinase antagonists. For example, analogous compounds inhibit SARS-CoV-2 Main Protease (M) with IC values <1 μM, highlighting therapeutic potential .
Spectroscopic Probes
In NMR spectroscopy, the -CF₃ group’s sensitivity to microenvironmental changes enables real-time monitoring of protein conformational dynamics. Studies show that trifluoromethyl tags exhibit chemical shift dispersions >2 ppm in varying solvent polarities, outperforming traditional probes .
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